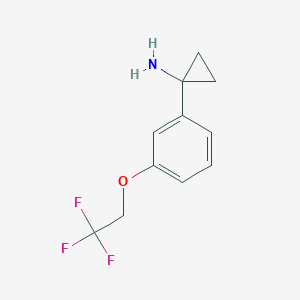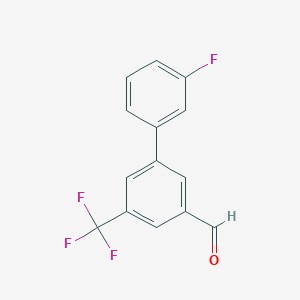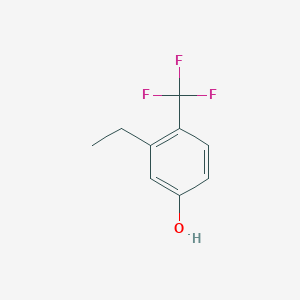
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol is a complex organic compound characterized by its long chain structure with multiple ether linkages and a terminal thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol typically involves the stepwise addition of ethylene oxide units to a thiol-terminated initiator. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkages. The process can be summarized as follows:
Initiation: A thiol compound is used as the initiator.
Propagation: Ethylene oxide is added stepwise to the initiator under basic conditions, forming the polyether chain.
Termination: The reaction is terminated by neutralizing the base and purifying the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous addition of ethylene oxide. The process is optimized for high yield and purity, with stringent control over reaction conditions to prevent side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are used under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Thioethers, other substituted derivatives.
Aplicaciones Científicas De Investigación
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of thiol-based redox reactions and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, modulating their activity. The polyether chain provides solubility and flexibility, allowing the compound to interact with a wide range of targets.
Comparación Con Compuestos Similares
Similar Compounds
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-amine: Similar structure but with an amine group instead of a thiol group.
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-alcohol: Contains an alcohol group instead of a thiol group.
Uniqueness
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol is unique due to its thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly useful in applications requiring specific and strong interactions with target molecules.
Propiedades
Número CAS |
670234-58-9 |
|---|---|
Fórmula molecular |
C22H46O10S |
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane-1-thiol |
InChI |
InChI=1S/C22H46O10S/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22-33/h33H,2-22H2,1H3 |
Clave InChI |
IBQAUDAXKZNMDP-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)









